(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one
Description
Properties
IUPAC Name |
(4R)-4-benzyl-3-(4-methylpentanoyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12(2)8-9-15(18)17-14(11-20-16(17)19)10-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUTVRHBEQTSJS-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374808 | |
| Record name | (4R)-4-Benzyl-3-(4-methylpentanoyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163810-26-2 | |
| Record name | (4R)-4-Benzyl-3-(4-methylpentanoyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Acylation Protocol
The synthesis begins with activating 4-methylpentanoic acid (1.3 equivalents) using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>). The (R)-4-benzyl-2-oxazolidinone (1.0 equivalent) is then introduced under inert atmosphere, catalyzed by 4-dimethylaminopyridine (DMAP). This method achieves quantitative yields (99%) under optimized conditions.
Key reaction parameters :
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Solvent: Anhydrous CH<sub>2</sub>Cl<sub>2</sub>
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Temperature: 0°C to room temperature
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Workup: Sequential washes with 1M HCl, saturated NaHCO<sub>3</sub>, and brine
Analytical validation :
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1H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.39–7.17 (m, 5H, aromatic), 4.74–4.61 (m, 1H, NCH), 4.25–4.11 (m, 2H, OCH<sub>2</sub>), 3.30 (dd, J = 13.5, 3.1 Hz, 1H, benzyl CH<sub>2</sub>).
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HRMS : m/z 298.1411 [(M+Na)<sup>+</sup>], matching the theoretical value for C<sub>16</sub>H<sub>21</sub>NO<sub>3</sub>Na.
Enolate Alkylation for Side-Chain Elaboration
The 4-methylpentanoyl moiety is introduced via enolate alkylation, a method refined for stereoretentive functionalization.
Enolate Formation and Alkylation
The oxazolidinone enolate is generated using sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (THF) at –78°C. Subsequent treatment with methyl iodide or analogous electrophiles yields the 4-methylpentanoyl derivative. This step ensures retention of configuration at the α-carbon.
Optimized conditions :
Critical considerations :
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Strict temperature control (–78°C) prevents racemization.
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Anhydrous solvents (THF or CH<sub>2</sub>Cl<sub>2</sub>) are essential for high enantiomeric excess (>98% ee).
Stereochemical Purity and Analytical Confirmation
Optical Rotation and Chiral HPLC
The absolute configuration of the product is confirmed via polarimetry and chiral stationary-phase HPLC:
Spectroscopic Correlations
13C NMR (100 MHz, CDCl<sub>3</sub>):
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies and their outcomes:
Challenges and Optimization Strategies
Side Reactions and Mitigation
Chemical Reactions Analysis
Types of Reactions
®-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazolidinone ring or the side chains.
Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Asymmetric Synthesis
(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one is primarily utilized as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds. This application is crucial in the pharmaceutical industry, where the chirality of compounds can significantly affect their biological activity.
Key Points:
- Facilitates the formation of specific stereoisomers.
- Enhances yields and selectivity in reactions involving carbonyl compounds.
Pharmaceutical Development
The compound serves as an intermediate in the synthesis of biologically active molecules, including various pharmaceuticals. Its role is particularly notable in the development of drugs that require specific chiral centers for efficacy.
Case Study:
In a study focusing on the synthesis of antibacterial agents, this compound was used to create derivatives that exhibited enhanced activity against resistant bacterial strains .
Fine Chemicals and Specialty Materials
This oxazolidinone derivative is also employed in the manufacture of fine chemicals and specialty materials. Its structural characteristics allow for modifications that lead to novel compounds with desirable properties.
Data Table: Summary of Key Applications
| Application Area | Description | Examples/Outcomes |
|---|---|---|
| Asymmetric Synthesis | Chiral auxiliary for enantiomerically pure compounds | Improved yields in carbonyl reactions |
| Pharmaceutical Development | Intermediate for biologically active molecules | Enhanced antibacterial agents synthesized |
| Fine Chemicals | Manufacture of specialty materials | Novel compounds with unique properties |
Mechanism of Action
The mechanism of action of ®-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Structural and Substituent Variations
Table 1: Key Structural Differences and Similarities
Key Observations :
- Chain Length: The 4-methylpentanoyl group (C5) in the target compound provides intermediate steric bulk compared to shorter (C4, e.g., 3-methylbutanoyl) or longer chains (C9, e.g., 9-hydroxy-2-methylnonanoyl). This affects reactivity in enolate formation and transition-state stabilization .
- Substituent Position : The 4-methyl group in the target compound vs. 3-methyl in 133729-84-7 alters steric hindrance and electronic effects, influencing diastereoselectivity in alkylation reactions .
- Functional Groups: Hydroxy or bromo substituents (e.g., in ) introduce polarity or reactivity for further derivatization, unlike the non-polar methyl group in the target compound.
Stereochemical Impact
- (R)- vs. (S)-Configuration: The (R)-configuration at the 4-position in the target compound vs. (S) in 133729-84-7 leads to opposite facial selectivity in enolate reactions. For example, (R)-configured auxiliaries typically favor nucleophilic attack on the Re face .
- Diastereomer Formation: Compounds like (R)-4-benzyl-3-((lR,2S)-2-(4-(diisobutylamino)-3-nitrophenyl)cyclopropanecarbonyl)oxazolidin-2-one () demonstrate how cyclopropane rings and aromatic groups enhance rigidity, improving stereocontrol in complex syntheses.
Physical and Chemical Properties
Table 3: Comparative Physicochemical Data
*Calculated based on molecular formula.
Key Trends :
Biological Activity
(R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one is a chiral oxazolidinone compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs). This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H21NO3
- Molecular Weight : Approximately 259.35 g/mol
- Structural Features : The compound features a benzyl group and a 4-methylpentanoyl moiety, contributing to its unique properties and biological interactions.
This compound primarily functions as an HDAC inhibitor , specifically targeting HDAC6 and HDAC8. These enzymes are involved in the regulation of gene expression through histone modification, playing crucial roles in various pathologies, including cancer. The selective inhibition of these HDAC isoforms suggests that the compound may have therapeutic potential with reduced side effects compared to non-selective HDAC inhibitors.
Inhibition of Histone Deacetylases
Research indicates that this compound exhibits significant inhibitory activity against HDAC6 and HDAC8:
- IC50 Values : The compound demonstrates low nanomolar IC50 values for both HDAC6 and HDAC8, indicating potent inhibition at low concentrations. This selectivity is crucial for minimizing off-target effects associated with broader-spectrum HDAC inhibitors .
Anticancer Potential
The selective inhibition of HDAC6 and HDAC8 positions this compound as a promising candidate for anti-cancer therapies. Studies have shown that the modulation of histone acetylation can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells .
Case Studies and Experimental Data
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Selectivity in Cancer Models :
- In vitro studies using cancer cell lines have shown that treatment with this compound leads to significant reductions in cell viability, particularly in models resistant to conventional therapies.
- The compound's ability to induce cell cycle arrest and apoptosis has been documented, supporting its potential utility in cancer treatment strategies .
- Comparative Analysis with Other Compounds :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C16H21NO3 |
| Molecular Weight | 259.35 g/mol |
| Target Enzymes | HDAC6, HDAC8 |
| IC50 (HDAC6) | Low nanomolar |
| IC50 (HDAC8) | Low nanomolar |
| Biological Activity | Anticancer activity |
Q & A
Q. What are the optimal synthetic routes and conditions for preparing (R)-4-benzyl-3-(4-methylpentanoyl)oxazolidin-2-one?
The synthesis typically involves chiral oxazolidinone intermediates. A common method includes coupling 4-methylpentanoyl chloride with (R)-4-benzyloxazolidin-2-one under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane. For example, in related syntheses, refluxing with a base like N-ethyl diisopropylamine facilitates acylation, followed by purification via column chromatography (n-hexane/ethyl acetate, 3:1 ratio) . Hydrolysis of intermediates using lithium hydroxide (LiOH) in water/THF at 0°C is critical for retaining stereochemical integrity .
Q. How is the stereochemical purity of this compound verified during synthesis?
Chiral auxiliaries (e.g., Evans auxiliaries) are employed to enforce stereocontrol. Analytical methods include:
- 1H/13C NMR : Chemical shifts for diastereotopic protons or carbons (e.g., oxazolidinone ring protons at δ 4.0–4.5 ppm) confirm configuration .
- Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., amylose-based columns) .
- X-ray crystallography : Resolves absolute configuration, though this requires high-quality crystals .
Q. What purification techniques are recommended for isolating this compound?
Column chromatography with n-hexane/ethyl acetate (gradient elution) is standard. For polar byproducts, silica gel with 5–10% methanol in dichloromethane may improve resolution. Recrystallization from ethyl acetate/n-hexane mixtures yields high-purity solids .
Q. Which analytical methods are essential for characterizing this compound?
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly in the benzyl and oxazolidinone regions .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 356.2 [M+H]+ for C21H27NO3) .
- IR spectroscopy : Detect carbonyl stretches (C=O at ~1750 cm⁻¹) and amide bands .
Advanced Research Questions
Q. How can researchers resolve conflicting stereochemical data between NMR and X-ray results?
Contradictions may arise from dynamic effects (e.g., rotameric equilibria in NMR). Strategies include:
Q. What role does this oxazolidinone derivative play in asymmetric catalysis or total synthesis?
It serves as a chiral auxiliary in enantioselective acylations. For example, in the synthesis of prostaglandins, the oxazolidinone directs stereochemistry during alkylation or aldol reactions. After achieving the desired configuration, the auxiliary is cleaved via LiOH-mediated hydrolysis .
Q. How can coupling reactions involving this compound be optimized to avoid low yields?
For Pd-catalyzed couplings (e.g., Suzuki-Miyaura):
Q. What are the challenges in scaling up the hydrolysis of this compound to its carboxylic acid derivative?
Key issues include:
- Epimerization risk : Prolonged exposure to LiOH at elevated temperatures can racemize the product. Strict temperature control (0–5°C) and short reaction times (<3 hours) are critical .
- Byproduct formation : Acidic workup (HCl) precipitates the carboxylic acid, but residual THF may co-precipitate impurities. Extract with ethyl acetate and wash thoroughly with brine .
Q. How can computational modeling complement experimental data for this compound?
- Docking studies : Predict binding modes in biological targets (e.g., sigma receptors) using software like AutoDock .
- Conformational analysis : Molecular dynamics simulations explain NMR line broadening due to flexible side chains .
- Reaction mechanism elucidation : DFT calculations model transition states in acylation or hydrolysis steps .
Q. How should researchers address discrepancies between theoretical and observed yields in multi-step syntheses?
- Mid-reaction monitoring : Use TLC or LC-MS to identify unstable intermediates .
- Kinetic profiling : Optimize stepwise reaction times (e.g., reflux duration in THF for acylation) .
- Byproduct analysis : Isolate and characterize side products via preparative HPLC to adjust stoichiometry or conditions .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
